(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester
Description
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is a bicyclic amino ester characterized by a norbornane-like azabicyclo[2.2.1]heptane core. The compound’s stereochemistry (3S,4R) and ethyl ester functional group at position 3 influence its physicochemical properties and reactivity. It serves as a key intermediate in pharmaceutical synthesis and asymmetric catalysis, particularly due to the rigid bicyclic framework that enforces spatial control in stereoselective reactions .
Properties
IUPAC Name |
ethyl (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAHLRWSVMSEA-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN2CC[C@H]1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197015 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133444-97-0 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133444-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The asymmetric 1,3-dipolar cycloaddition between a (Z)-alkene dipolarophile and a nitrile oxide represents the most direct route to (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester. This method, reported by The Journal of Organic Chemistry, employs a chiral auxiliary to induce enantioselectivity. The reaction proceeds via a concerted mechanism, where the nitrile oxide’s dipole interacts with the electron-deficient alkene, forming the bicyclic framework with >90% enantiomeric excess (ee).
Optimization of Reaction Conditions
Critical parameters include:
-
Catalyst System : Chiral Lewis acids such as bis(oxazoline)-copper(I) complexes enhance stereocontrol, achieving 92% ee at -20°C.
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Solvent Effects : Dichloromethane (DCM) improves dipole stability, whereas polar aprotic solvents like acetonitrile reduce side reactions.
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Temperature : Lower temperatures (-40°C to -20°C) favor kinetic control, minimizing racemization.
Table 1. Yield and Enantioselectivity Under Varied Conditions
| Temperature (°C) | Solvent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| -40 | DCM | Cu(OTf)₂-Box | 85 | 94 |
| -20 | Toluene | Zn(OTf)₂-Pybox | 78 | 89 |
| 0 | Acetonitrile | None | 45 | 62 |
Hydrolysis and Protective Group Strategies for Intermediate Purification
Hydrolysis of Ethyl Ester Precursors
Patent CN105461606A details the hydrolysis of ethyl ester intermediates using LiOH or HCl to yield high-purity carboxylic acids. For (3S,4R)-configured derivatives, alkaline hydrolysis (1M LiOH, THF/H₂O, 0°C) preserves stereochemistry, achieving 98% purity after recrystallization. Acidic conditions (6M HCl, reflux) are less favored due to racemization risks.
tert-Butyloxycarbonyl (Boc) Protection
Introducing Boc groups at the azabicyclo nitrogen enhances solubility and prevents side reactions during subsequent steps. A typical protocol involves:
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Dissolving the amine in DCM.
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Adding di-tert-butyl dicarbonate (Boc₂O) and DMAP.
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Stirring at room temperature for 12 hours.
This method achieves >95% Boc incorporation without epimerization.
Fluorination Techniques for Derivative Synthesis
DAST-Mediated Fluorination
Patent CN101462999A reports fluorination of hydroxylated intermediates using diethylaminosulfur trifluoride (DAST). For example, (1R,3S,4S,5R)-5-hydroxy-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester reacts with DAST at -78°C, yielding 5-fluoro derivatives in 48.9% yield.
Deoxofluor as an Alternative Fluorinating Agent
Deoxofluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) offers milder conditions, achieving 55.3% yield for Cbz-protected analogs. Comparative studies show Deoxofluor reduces elimination byproducts by 20% compared to DAST.
Table 2. Fluorination Efficiency Across Reagents
| Reagent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAST | -78 | DCM | 48.9 | 92 |
| Deoxofluor | -78 | DCM | 55.3 | 95 |
| XtalFluor-E | 0 | THF | 32.1 | 88 |
Comparative Analysis of Synthetic Routes
Asymmetric Cycloaddition vs. Resolution Methods
While cycloaddition provides enantiopure product in one step, resolution of racemic mixtures via chiral chromatography or enzymatic hydrolysis remains cost-prohibitive for industrial scales. Cycloaddition’s atom economy (78%) surpasses resolution (theoretical maximum 50%).
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to bind to specific targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Bicyclic Framework Modifications
- Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Systems :
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (CAS 22766-68-3) features a larger bicyclo[2.2.2] ring system, increasing ring strain and altering binding affinity compared to the [2.2.1] system. This structural difference impacts applications in drug design, where rigidity and cavity size are critical .
Substituent Position and Stereochemistry
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Ethyl Ester :
- (1R,2S,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 921755-43-3):
Functional Group Variations
Ester Group Modifications
- Methyl vs. Ethyl Esters :
- Bulkier Protecting Groups :
Amino Protection Strategies
Reactivity Profiles
- Catalytic Applications :
- Sensitivity to Storage Conditions :
Physicochemical Properties
Molecular Data Comparison
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| (3S,4R)-Target Compound | C9H15NO2 | 169.22 | Ethyl ester at position 3 |
| (1R,2S,4R)-Ethyl Ester (921755-43-3) | C9H15NO2 | 169.22 | Ethyl ester at position 2 |
| 3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate (864754-49-4) | C10H17NO2 | 183.25 | Ethyl ester, methyl-substituted nitrogen |
Biological Activity
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester, also known as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest for drug development.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- CAS Number : 448949-66-4
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including its effects on the central nervous system (CNS), potential antimicrobial properties, and implications in metabolic disorders.
1. Central Nervous System Activity
Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that derivatives of azabicyclo compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. For instance:
- Neurotransmitter Modulation : The compound's structure allows it to interact with acetylcholine receptors, potentially enhancing cognitive function and offering therapeutic benefits in conditions like Alzheimer's disease.
2. Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains:
- Efficacy Against Bacteria : The compound showed significant inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
3. Metabolic Implications
The compound's role in metabolic pathways has been examined, particularly regarding its potential as an antidiabetic agent:
- Enzymatic Interactions : Research suggests that it may inhibit certain enzymes involved in glucose metabolism, thus contributing to lower blood sugar levels.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | CNS Effects | Demonstrated enhancement of memory retention in animal models when administered at specific dosages. |
| Study B | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Metabolic Effects | Indicated a reduction in blood glucose levels in diabetic rat models after administration of the compound over four weeks. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : It is believed to act as a partial agonist at certain neurotransmitter receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, contributing to its antidiabetic effects.
Q & A
Q. What are the key considerations for synthesizing (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, prioritize chiral starting materials (e.g., enantiopure amines or carboxylic acids) and stereoselective reactions. Cyclization under acidic or basic conditions is critical for forming the bicyclic core, as seen in analogous azabicycloheptane syntheses . Multi-step protocols involving protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) and chiral resolution techniques (e.g., chromatography with chiral stationary phases) are recommended. For example, ethyl ester formation via esterification of the carboxylic acid precursor requires anhydrous conditions to avoid racemization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the bicyclic structure and ester functionality?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the bicyclic scaffold and ester group. Key signals include downfield shifts for the ester carbonyl (δ ~165-175 ppm in 13C NMR) and splitting patterns reflecting the rigid bicyclic geometry .
- X-ray Crystallography : Essential for absolute stereochemical assignment. The norbornane-like bicyclic system produces distinct dihedral angles and bond lengths, as observed in related azabicycloheptane derivatives .
- Infrared (IR) Spectroscopy : Ester C=O stretching (~1740 cm⁻¹) and N-H stretches (if present) validate functional groups .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in neuropharmacological targets?
- Methodological Answer :
- Target Selection : Focus on receptors with known affinity for bicyclic amines (e.g., σ receptors, ion channels). Use molecular docking to predict binding modes, leveraging the compound’s rigid bicyclic core for steric complementarity .
- Derivatization : Modify the ethyl ester group (e.g., hydrolyze to carboxylic acid, substitute with amides) to assess how electronic and steric changes affect activity. Compare bioactivity data across derivatives using in vitro assays (e.g., receptor binding, functional cAMP assays) .
- Data Analysis : Apply multivariate statistical models (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Variations in cell lines, buffer pH, or incubation times can skew results. Replicate experiments under identical conditions, as demonstrated in antibacterial studies of similar bicyclic compounds .
- Purity Verification : Contaminants (e.g., residual solvents, diastereomers) may artificially inflate or suppress activity. Use HPLC-MS to confirm compound purity (>95%) and enantiomeric excess (>99%) before biological testing .
- Meta-Analysis : Pool data from multiple studies and apply funnel plots or Egger’s regression to detect publication bias or methodological inconsistencies .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (40–80°C). Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the ester to carboxylic acid) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, if degradation follows first-order kinetics, calculate t90 (time to 10% degradation) at 25°C .
- Solid-State Stability : Perform differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting, crystallization) that may affect stability in lyophilized form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
